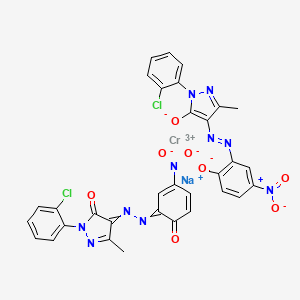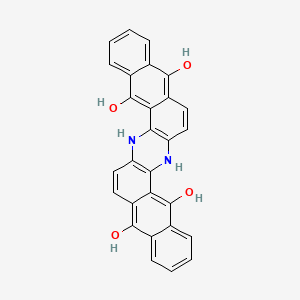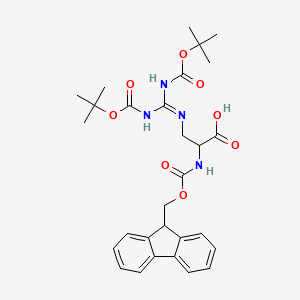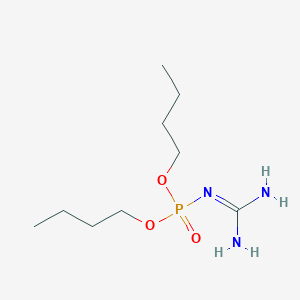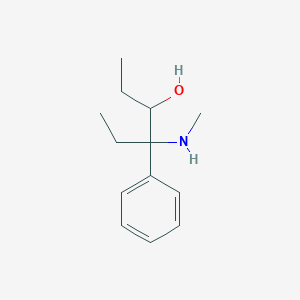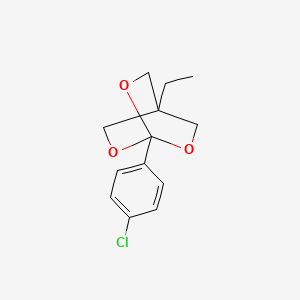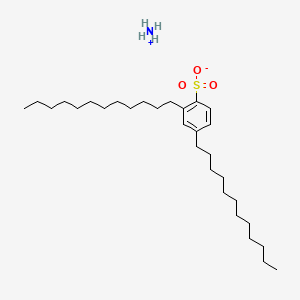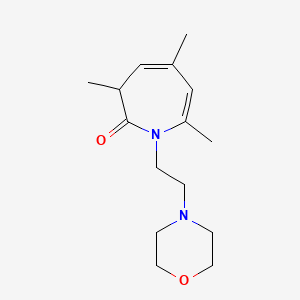
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one is a complex organic compound with a unique structure that includes a morpholine ring and an azepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepinone Core: The azepinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.
Methylation: The final step involves the methylation of the azepinone core at the 3, 5, and 7 positions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its morpholine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The azepinone core may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trimethyl-1-(2-(4-piperidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3,5,7-Trimethyl-1-(2-(4-pyrrolidinyl)ethyl)-1,3-dihydro-2H-azepin-2-one: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 3,5,7-Trimethyl-1-(2-(4-morpholinyl)ethyl)-1,3-dihydro-2H-azepin-2-one imparts unique properties, such as increased solubility and specific receptor interactions, distinguishing it from similar compounds with different ring structures.
Properties
CAS No. |
1676-49-9 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3,5,7-trimethyl-1-(2-morpholin-4-ylethyl)-3H-azepin-2-one |
InChI |
InChI=1S/C15H24N2O2/c1-12-10-13(2)15(18)17(14(3)11-12)5-4-16-6-8-19-9-7-16/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
ZATKVRIJXYUBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(N(C1=O)CCN2CCOCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


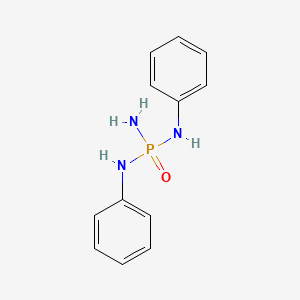
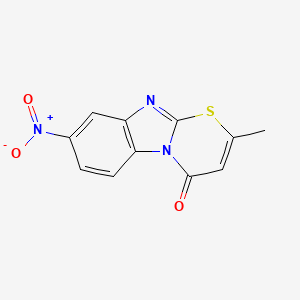
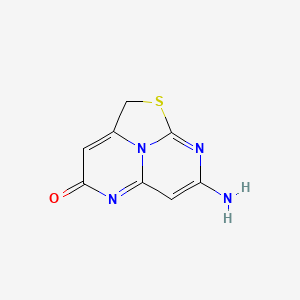
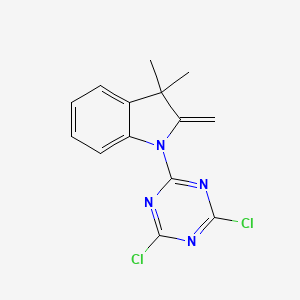
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
